molecular formula C10H12O4 B7760830 2,3,4-Trimethoxybenzaldehyde CAS No. 54061-90-4

2,3,4-Trimethoxybenzaldehyde

Cat. No. B7760830
CAS RN: 54061-90-4
M. Wt: 196.20 g/mol
InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N
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Patent
US07456214B2

Procedure details

2,3,4-trimethoxybenzaldehyde, 1 (9.8 g, 50 mmol) was dissolved in anhydrous dichloromethane (150 ml) under argon at ambient temperature. It was stirred for 10 minutes and boron trichloride (100 ml, 100 mmol, 2 eq; 1.0M solution in dichloromethane) was added. The dark reaction mixture was stirred for 24 hours and then slowly poured into 10% sodium bicarbonate (aq) (40 g/360 ml). The resulting solution was acidified with concentrated hydrochloric acid to pH 1. The dichloromethane layer was separated and the aqueous layer was extracted with ethyl acetate (4×100 ml) and dried. Evaporation of the solvent in vacuo gave a brown oil which was absorbed onto silica gel and subjected to flash chromatography (70:30, hexane-ethyl acetate). The diol 2 was obtained as a pale yellow solid (6.70 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:10]([O:11]C)=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6].B(Cl)(Cl)Cl.C(=O)(O)[O-].[Na+].Cl>ClCCl>[OH:2][C:3]1[C:10]([OH:11])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=CC(=C1OC)OC
Name
1
Quantity
9.8 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Three
Name
Quantity
360 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
It was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (4×100 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a brown oil which
CUSTOM
Type
CUSTOM
Details
was absorbed onto silica gel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=O)C=CC(=C1O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.